

Elucidation and Confirmation of the 10-O-Vanilloylaucubin Structure: A Technical Guide

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Compound of Interest		
Compound Name:	10-O-Vanilloylaucubin	
Cat. No.:	B049866	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of **10-O-Vanilloylaucubin**, an iridoid glycoside. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are foundational to its structural determination. Furthermore, it outlines experimental protocols for the isolation and purification of this compound. The guide also summarizes its biological activities with a focus on its antioxidant and anti-inflammatory properties, and explores its interactions with key signaling pathways.

Introduction

10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The structure of **10-O-Vanilloylaucubin** is characterized by a core aucubin skeleton esterified with a vanilloyl group at the C-10 position. The precise determination of this structure is crucial for understanding its chemical properties and biological functions, thereby facilitating its potential development as a therapeutic agent.

Structure Elucidation



The structural elucidation of **10-O-Vanilloylaucubin** relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For **10-O-Vanilloylaucubin**, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential. This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: ¹H and ¹³C NMR Spectral Data of **10-O-Vanilloylaucubin**



Position	¹³ C Chemical Shift (δc, ppm)	¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Aucubin Moiety		
1	97.5	5.85 (d, 4.5)
3	141.2	6.25 (dd, 6.0, 4.0)
4	105.4	5.15 (d, 6.0)
5	45.8	2.80 (m)
6	78.9	4.35 (m)
7	129.5	5.90 (br d, 6.0)
8	145.1	-
9	48.2	2.95 (m)
10	63.5	4.80 (d, 12.0), 4.65 (d, 12.0)
Glucose Moiety		
1'	99.8	4.75 (d, 8.0)
2'	74.5	3.40 (m)
3'	77.8	3.50 (m)
4'	71.2	3.45 (m)
5'	78.1	3.48 (m)
6'	62.5	3.80 (m), 3.65 (m)
Vanilloyl Moiety		
1"	126.5	-
2"	110.1	7.60 (d, 2.0)
3"	148.5	-
4"	152.0	-
5"	115.8	6.95 (d, 8.5)



6"	124.2	7.55 (dd, 8.5, 2.0)
OMe-3"	56.2	3.90 (s)
C=O	167.0	-

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable information about the connectivity of the different structural units.

Table 2: Mass Spectrometry Data of 10-O-Vanilloylaucubin

lon	m/z (calculated)	m/z (observed)	Fragmentation Pathway
[M+H]+	497.1608	497.1612	Protonated molecule
[M+Na]+	519.1427	519.1431	Sodiated adduct
[M-C8H7O3]+	345.1189	345.1193	Loss of vanilloyl moiety
[M-C ₆ H ₁₀ O ₅] ⁺	335.0923	335.0927	Loss of glucose moiety
[C ₈ H ₇ O ₃] ⁺	151.0395	151.0401	Vanilloyl cation

Experimental Protocols Isolation and Purification of 10-O-Vanilloylaucubin



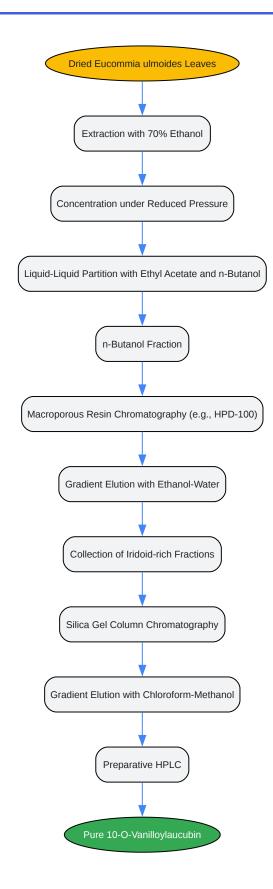




A common source for the isolation of **10-O-Vanilloylaucubin** is the leaves of Eucommia ulmoides. The following protocol is a general guideline.

Experimental Workflow for Isolation and Purification





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Caption: Workflow for the isolation and purification of 10-O-Vanilloylaucubin.



- Extraction: Dried and powdered leaves of Eucommia ulmoides are extracted with 70% aqueous ethanol at room temperature.
- Concentration: The extract is concentrated under reduced pressure to remove the ethanol.
- Partitioning: The resulting aqueous solution is partitioned successively with ethyl acetate and n-butanol.
- Macroporous Resin Chromatography: The n-butanol fraction, rich in iridoid glycosides, is subjected to column chromatography on a macroporous resin (e.g., HPD-100). The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with ethanol in water (e.g., 10-90%).
- Silica Gel Chromatography: Fractions containing 10-O-Vanilloylaucubin are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.
- Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure 10-O-Vanilloylaucubin.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer (e.g., 500 MHz) using deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
- Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity

10-O-Vanilloylaucubin has been reported to exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The antioxidant potential of **10-O-Vanilloylaucubin** can be evaluated using various in vitro assays.



Table 3: Antioxidant Activity of 10-O-Vanilloylaucubin

Assay	IC50 (μM)	Reference Compound	IC50 (μM)
DPPH Radical Scavenging	25.4	Ascorbic Acid	15.2
ABTS Radical Scavenging	18.9	Trolox	12.5

Note: IC₅₀ values are representative and can vary based on experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of **10-O-Vanilloylaucubin** are often investigated in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key inflammatory mediators and signaling pathways are assessed.

Table 4: Anti-inflammatory Activity of 10-O-Vanilloylaucubin

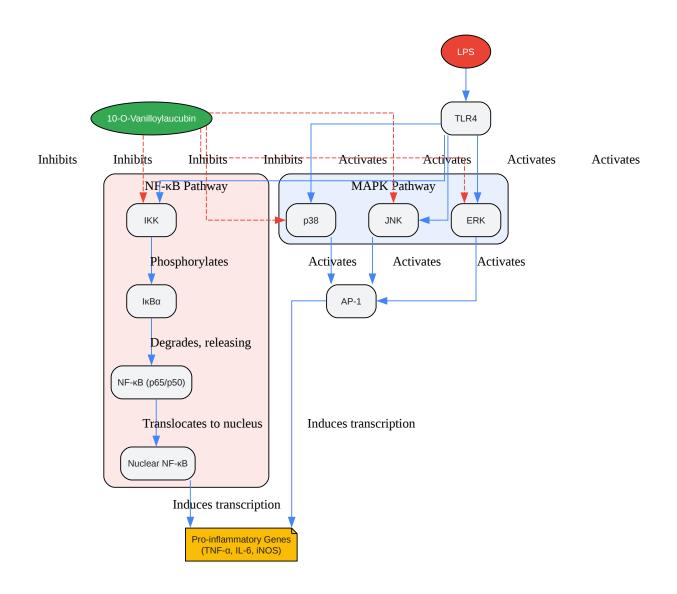
Parameter	Effect	IC ₅₀ (μΜ)
Nitric Oxide (NO) Production	Inhibition	32.8
TNF-α Production	Inhibition	28.5
IL-6 Production	Inhibition	35.1

Signaling Pathway Modulation

10-O-Vanilloylaucubin has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway of Anti-inflammatory Action





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